molecular formula C19H21N3O4 B11351260 1-(3,4-dimethoxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone

1-(3,4-dimethoxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone

Cat. No.: B11351260
M. Wt: 355.4 g/mol
InChI Key: DYTXPWVEAMENQY-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYPHENYL)-2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodiazole ring, which is known for its diverse biological activities, and a dimethoxyphenyl group, which can enhance its chemical reactivity and biological properties.

Preparation Methods

The synthesis of 1-(3,4-DIMETHOXYPHENYL)-2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxyphenylacetic acid with 2-aminoethanol in the presence of a dehydrating agent to form the intermediate compound. This intermediate is then reacted with 1H-1,3-benzodiazole under specific conditions to yield the final product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

1-(3,4-DIMETHOXYPHENYL)-2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to optimize the reaction outcomes .

Scientific Research Applications

1-(3,4-DIMETHOXYPHENYL)-2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets, resulting in potent biological activities .

Comparison with Similar Compounds

1-(3,4-DIMETHOXYPHENYL)-2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE can be compared with other similar compounds such as:

The uniqueness of 1-(3,4-DIMETHOXYPHENYL)-2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE lies in its combined structural features, which confer distinct chemical reactivity and biological properties, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone

InChI

InChI=1S/C19H21N3O4/c1-25-17-8-7-13(11-18(17)26-2)16(24)12-22-15-6-4-3-5-14(15)21-19(22)20-9-10-23/h3-8,11,23H,9-10,12H2,1-2H3,(H,20,21)

InChI Key

DYTXPWVEAMENQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCO)OC

Origin of Product

United States

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